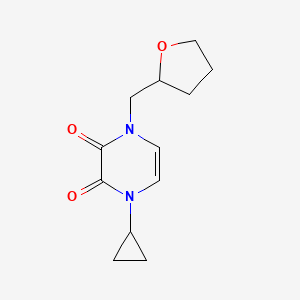
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound of interest in various fields of chemistry and biology. This compound features a complex structure characterized by the presence of nitro, phenyl, sulfonyl, and pyrazole groups, making it a versatile molecule in synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves multiple steps:
Formation of the pyrazole ring: : Reacting 1,3-dicarbonyl compounds with hydrazines in acidic conditions.
Introduction of the nitrophenyl group: : Aromatic nitration followed by electrophilic substitution.
Sulfonylation: : Addition of phenylsulfonyl chloride to introduce the sulfonyl group.
Ethanesulfonamide attachment: : Nucleophilic substitution reactions to attach the ethanesulfonamide moiety.
Industrial Production Methods
Industrially, the synthesis can be optimized by streamlining the processes, utilizing flow chemistry techniques for continuous production, and employing catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo oxidation to form various sulfoxides and sulfones.
Reduction: : Nitro groups can be reduced to amines using hydrogenation techniques.
Substitution: : This compound can participate in nucleophilic and electrophilic substitution reactions due to its electron-rich aromatic rings.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, or m-CPBA in acidic or basic medium.
Reduction: : H2/Pd-C or LiAlH4 under inert atmosphere.
Substitution: : Various halides and Lewis acids or bases, depending on the specific substitution type.
Major Products
Oxidation and reduction produce distinct intermediates and final products, contributing to different biological and chemical properties. Substitution reactions yield various derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Advanced Materials: : Serves as a precursor for advanced polymeric and composite materials.
Catalysts: : Investigated for its role in homogeneous and heterogeneous catalysis.
Biology
Enzyme Inhibition: : Studied for its ability to inhibit certain enzymes, making it a potential lead in drug development.
Cell Signaling: : Interacts with cellular receptors influencing signal transduction pathways.
Medicine
Drug Development: : Potential therapeutic agent for targeting specific diseases due to its structural complexity and functional groups.
Antimicrobial Properties: : Exhibits antimicrobial activity, making it of interest in developing new antibiotics.
Industry
Dye Synthesis: : Its complex aromatic structure is leveraged in synthesizing advanced dyes and pigments.
Mecanismo De Acción
The compound interacts with various molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. In enzymatic systems, it can act as a competitive inhibitor, binding to the active site and preventing substrate interaction. Its sulfonamide group plays a crucial role in its biological activity, often involved in protein-ligand interactions.
Comparación Con Compuestos Similares
Similar compounds include:
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Differing only in the sulfonamide group, this compound exhibits slightly different properties.
4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline: : Lacks the ethanesulfonamide group, leading to significant differences in biological activity and solubility.
The uniqueness of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide lies in its ethanesulfonamide moiety, which offers distinct reactivity and interaction profiles compared to its analogs.
Happy reading! Hope this article offers insights into the fascinating world of this compound.
Propiedades
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S2/c1-2-34(30,31)25-19-13-11-17(12-14-19)22-16-23(18-7-6-8-20(15-18)27(28)29)26(24-22)35(32,33)21-9-4-3-5-10-21/h3-15,23,25H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJFDNGMNWMKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456266.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2456271.png)


![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2456277.png)
![N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2456278.png)
![(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid](/img/structure/B2456279.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B2456281.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2456282.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2456285.png)
